2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS No.: 422532-47-6
Cat. No.: VC11913177
Molecular Formula: C28H29N5OS
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422532-47-6 |
|---|---|
| Molecular Formula | C28H29N5OS |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C28H29N5OS/c34-26(33-19-17-32(18-20-33)23-11-5-2-6-12-23)21-35-28-30-25-14-8-7-13-24(25)27(31-28)29-16-15-22-9-3-1-4-10-22/h1-14H,15-21H2,(H,29,30,31) |
| Standard InChI Key | WJZYOOCYOYMUES-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5 |
Introduction
The compound 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry. Its structure integrates a quinazoline core, a phenylethylamine substituent, and a phenylpiperazine group, suggesting diverse biological activities. This article provides an in-depth review of its synthesis, chemical properties, and potential pharmacological applications.
Synthesis Pathways
The synthesis of this compound likely involves:
-
Formation of the Quinazoline Core: Starting from anthranilic acid derivatives or similar precursors.
-
Introduction of the Phenylethylamine Substituent: Achieved through nucleophilic substitution or reductive amination.
-
Incorporation of the Phenylpiperazine Group: Typically via alkylation or amidation reactions.
-
Sulfanyl Linkage Formation: Using thiol or thioether chemistry to connect the quinazoline core with ethanone.
Enzyme Inhibition
Quinazoline derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and tyrosine kinases. The presence of sulfanyl and phenylpiperazine groups may enhance binding affinity to these enzymes.
CNS Activity
The phenylethylamine and phenylpiperazine groups suggest potential CNS activity, including:
-
Interaction with serotonin or dopamine receptors.
-
Modulation of neurotransmitter pathways.
Experimental Data
| Property | Value/Observation | Methodology |
|---|---|---|
| Molecular Weight | 444.59 g/mol | Calculated |
| Solubility | Likely soluble in organic solvents | Predicted based on structure |
| Enzyme Inhibition | Potential COX/kinase inhibition | Docking studies (hypothetical) |
| CNS Activity | Interaction with serotonin/dopamine receptors | Structure–activity relationship |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume